5-Bromo-2-thienylzinc bromide
CAS No.: 151073-94-8
Cat. No.: VC21082100
Molecular Formula: C4H2Br2SZn
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151073-94-8 |
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Molecular Formula | C4H2Br2SZn |
Molecular Weight | 307.3 g/mol |
IUPAC Name | 5-bromo-2H-thiophen-2-ide;bromozinc(1+) |
Standard InChI | InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 |
Standard InChI Key | OSGCPOFIURDPFT-UHFFFAOYSA-M |
SMILES | C1=[C-]SC(=C1)Br.[Zn+]Br |
Canonical SMILES | C1=[C-]SC(=C1)Br.[Zn+]Br |
Introduction
Property | Value |
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Chemical Name | 5-Bromo-2-thienylzinc bromide |
CAS Number | 151073-94-8 |
Molecular Formula | C4H2Br2SZn |
Molecular Weight | 307.32 g/mol |
Density | 1.021 g/mL at 25°C |
Flash Point | 1°F |
Physical State | Typically available as a solution in THF |
Sensitivity | Air Sensitive |
The compound is typically handled in solution form, most commonly as a 0.5 M solution in tetrahydrofuran (THF), which provides stability and ease of handling for synthetic applications .
Chemical Structure and Reactivity
Structural Features
5-Bromo-2-thienylzinc bromide consists of a thiophene core with specific substitution patterns that influence its reactivity and applications. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, provides an electron-rich system that participates readily in various organic transformations. The bromine at the 5-position serves as a functional handle for further modifications, while the zinc-bromide moiety at the 2-position is the primary reactive site for cross-coupling and other carbon-carbon bond-forming reactions .
Electronic Properties
The electronic distribution within the molecule plays a crucial role in its reactivity. The thiophene ring contributes electron density to the carbon-zinc bond, affecting the nucleophilicity of the organozinc reagent. This electronic contribution makes the compound particularly suitable for transmetalation reactions with various transition metal catalysts, especially palladium complexes used in cross-coupling reactions .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-Bromo-2-thienylzinc bromide, it is helpful to compare it with structurally related compounds:
Compound | Molecular Formula | Key Differences and Applications |
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5-Bromo-2-thienylzinc bromide | C4H2Br2SZn | Featured compound; used in cross-coupling reactions; contains bromine at 5-position |
2-Thienylzinc bromide | C4H3BrSZn | Lacks bromine at 5-position; used in synthesis of heteroaryl sulfonamides and as an intermediate in the preparation of isoquinoline derivatives |
5-Chloro-2-thienylzinc bromide | C4H2BrClSZn | Contains chlorine instead of bromine at 5-position; slightly different reactivity profile |
2-Thienylzinc bromide (CAS: 45438-80-0), a closely related compound, is utilized as a starting material in the synthesis of heteroaryl sulfonamides by reacting with 2,4,6-trichlorophenyl chlorosulfate and serves as a substrate in the synthesis of naphthacenodithiophene derived polymers used in transistor and solar cell devices .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 5-Bromo-2-thienylzinc bromide typically involves the reaction of 5-bromo-2-thiophenyl bromide with zinc metal in an appropriate solvent system, most commonly THF. This direct insertion of zinc into the carbon-halogen bond (C-Br bond) at the 2-position of the thiophene ring results in the formation of the desired organozinc reagent .
Detailed Preparation Protocol
A standard laboratory preparation of 5-Bromo-2-thienylzinc bromide involves the following steps:
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Preparation of activated zinc powder or granules
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Addition of 5-bromo-2-thiophenyl bromide to a suspension of activated zinc in anhydrous THF
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Stirring the reaction mixture at ambient temperature or under mild heating conditions
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Monitoring the reaction progress until completion
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Using the resulting solution directly in subsequent transformations or isolating the product under inert atmosphere conditions
The reaction typically proceeds under mild conditions, but care must be taken to exclude moisture and oxygen due to the air-sensitive nature of the product .
Alternative Synthetic Routes
Another synthetic approach employs the reaction of zinc bromide with 2-thiophenemethanol derivatives. This method involves different starting materials but leads to the same organozinc product. The choice of synthetic route depends on reagent availability, scale requirements, and specific application needs .
Chemical Reactions and Applications
Cross-Coupling Reactions
The primary application of 5-Bromo-2-thienylzinc bromide is in cross-coupling reactions, particularly in Negishi coupling. In these reactions, the organozinc reagent undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form new carbon-carbon bonds. This reactivity makes it valuable in the synthesis of:
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Biaryl compounds
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Heterocycle-substituted aromatics
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Complex pharmaceutical intermediates
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Advanced materials for electronics
The presence of the bromine substituent at the 5-position provides an additional site for further functionalization, allowing for sequential cross-coupling reactions to build molecular complexity .
Functional Group Compatibility
An important advantage of organozinc reagents like 5-Bromo-2-thienylzinc bromide is their compatibility with various functional groups. Unlike more reactive organometallic reagents (such as organolithium or Grignard reagents), organozinc compounds can be used in the presence of:
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Esters
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Nitriles
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Ketones
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Aldehydes (under controlled conditions)
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Certain halides
This functional group tolerance expands the synthetic utility of 5-Bromo-2-thienylzinc bromide in complex molecule synthesis .
Applications in Materials Science
The thiophene moiety is a common building block in materials science, particularly in the development of conducting polymers and organic electronic materials. 5-Bromo-2-thienylzinc bromide serves as an important precursor for introducing thiophene units into more complex structures used in:
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Organic photovoltaics
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Organic light-emitting diodes (OLEDs)
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Field-effect transistors
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Sensors and other electronic devices
The controlled reactivity of the organozinc functionality allows for precise structural modifications necessary for tuning the electronic properties of these materials .
Pharmaceutical and Medicinal Applications
Role in Drug Discovery
5-Bromo-2-thienylzinc bromide plays a significant role in pharmaceutical research as a building block for the synthesis of biologically active compounds. The thiophene ring is present in numerous pharmaceuticals, and the ability to selectively introduce this moiety through cross-coupling reactions is valuable in medicinal chemistry programs .
Hazard Type | Description | Risk Codes |
---|---|---|
Flammability | Highly flammable | R11 |
Reactivity | May form explosive peroxides, reacts with water | R19, R14/15 |
Toxicity | Harmful if swallowed | R22 |
Irritation | Irritating to eyes, respiratory system and skin | R36/37/38 |
Corrosivity | Causes burns | R34 |
Carcinogenicity | Limited evidence of carcinogenic effect | R40 |
The compound's low flash point (1°F) indicates high flammability, requiring special precautions during handling and storage .
Analytical Methods and Characterization
Identification Techniques
Several analytical methods can be employed to characterize 5-Bromo-2-thienylzinc bromide:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR provides information about the thiophene ring hydrogens
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13C NMR confirms carbon environments
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Other nuclei (e.g., 77Se) can provide additional structural information
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Mass Spectrometry
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Provides molecular weight confirmation
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Fragmentation pattern helps confirm structure
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Infrared Spectroscopy
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Identifies key functional groups and bonding patterns
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Elemental Analysis
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